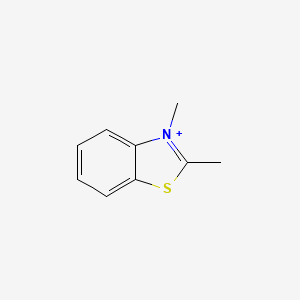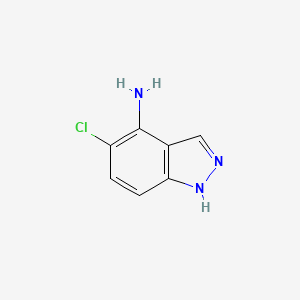
(e)-3-(4-fluorophenyl)-2-methylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-3-(4-fluorophenyl)-2-methylacrylic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (e)-3-(4-fluorophenyl)-2-methylacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation with methyl acrylate to form the intermediate product, which is then hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: (e)-3-(4-fluorophenyl)-2-methylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Compounds with various functional groups replacing the fluorine atom.
科学研究应用
(e)-3-(4-fluorophenyl)-2-methylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (e)-3-(4-fluorophenyl)-2-methylacrylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, influencing the overall biological activity.
相似化合物的比较
3-(4-Chlorophenyl)-2-methylprop-2-enoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-methylprop-2-enoic acid: Contains a bromine atom in place of fluorine.
3-(4-Methylphenyl)-2-methylprop-2-enoic acid: Features a methyl group instead of a halogen.
Uniqueness: The presence of the fluorine atom in (e)-3-(4-fluorophenyl)-2-methylacrylic acid imparts unique properties such as increased electronegativity and lipophilicity, which can influence the compound’s reactivity and biological activity. This makes it distinct from its analogs with different substituents.
属性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
InChI 键 |
AQQMERSMRLTKCK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

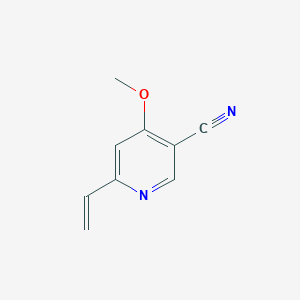
![Methyl 3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8808232.png)
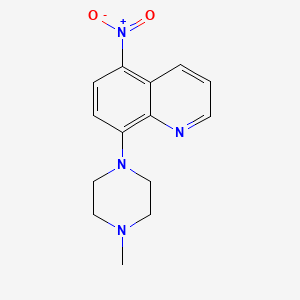
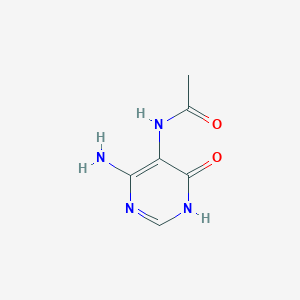
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole-2,5-dione](/img/structure/B8808243.png)




